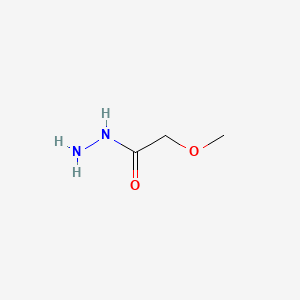

2-Methoxyacetohydrazide

描述

属性

IUPAC Name |

2-methoxyacetohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8N2O2/c1-7-2-3(6)5-4/h2,4H2,1H3,(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEPXDMNZXBUSOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50374824 | |

| Record name | 2-methoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20605-41-8 | |

| Record name | Acetic acid, 2-methoxy-, hydrazide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20605-41-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-methoxyacetohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50374824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxyacetohydrazide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-Methoxyacetohydrazide

This guide provides a comprehensive overview of the synthesis and characterization of 2-methoxyacetohydrazide, a valuable building block in medicinal chemistry and drug development. Intended for researchers, scientists, and professionals in the field, this document offers not only detailed experimental protocols but also the underlying scientific principles and practical insights to ensure successful and reproducible outcomes.

Introduction: The Significance of this compound

Hydrazides are a class of organic compounds with the general structure R-CO-NHNH2. They are pivotal intermediates in the synthesis of a wide array of heterocyclic compounds and have demonstrated a broad spectrum of biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. This compound, with its methoxyethyl backbone, offers a unique scaffold for the development of novel therapeutic agents. Its utility is noted in the preparation of derivatives such as benzylaminopyrazolopyrimidinones, which have been investigated as DNA polymerase IIIC inhibitors[]. The methoxy group can influence the pharmacokinetic and pharmacodynamic properties of a molecule, making this hydrazide an attractive starting material for drug discovery programs.

Part 1: Synthesis of this compound

The most direct and widely employed method for the synthesis of hydrazides is the reaction of an ester with hydrazine hydrate. This nucleophilic acyl substitution reaction is both efficient and generally high-yielding. In the case of this compound, the precursor is methyl 2-methoxyacetate.

Reaction Scheme:

Caption: Synthesis of this compound from Methyl 2-methoxyacetate.

Causality Behind Experimental Choices:

-

Choice of Reactants: Methyl 2-methoxyacetate is the preferred starting material due to its commercial availability and the good leaving group potential of the methoxide ion. Hydrazine hydrate is a common and effective nucleophile for this transformation.

-

Solvent: Ethanol is often used as a solvent because it readily dissolves both the ester and hydrazine hydrate, facilitating a homogeneous reaction mixture.

-

Reaction Conditions: The reaction is typically carried out under reflux to ensure a sufficient reaction rate. The duration of the reflux is determined by monitoring the reaction progress, often by thin-layer chromatography (TLC).

-

Purification: The product, this compound, is generally a solid. Purification can be achieved by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to remove unreacted starting materials and byproducts.

Experimental Protocol: Synthesis of this compound

This protocol is based on established procedures for the synthesis of similar hydrazides.

Materials:

-

Methyl 2-methoxyacetate

-

Hydrazine hydrate (80% solution in water)

-

Ethanol (absolute)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle

-

Magnetic stirrer and stir bar

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Rotary evaporator

-

Büchner funnel and filter paper

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-methoxyacetate (0.1 mol) in absolute ethanol (100 mL).

-

Addition of Hydrazine Hydrate: To the stirred solution, add hydrazine hydrate (0.2 mol, 2 equivalents) dropwise at room temperature. The reaction is typically exothermic, so the addition should be controlled to prevent excessive heating.

-

Reflux: After the addition is complete, heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux for 4-6 hours. The progress of the reaction can be monitored by TLC, observing the disappearance of the starting ester.

-

Solvent Removal: After the reaction is complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

-

Crystallization: The resulting crude product, often an oil or a semi-solid, is cooled in an ice bath to induce crystallization. If crystallization is slow, scratching the inside of the flask with a glass rod can be helpful.

-

Isolation and Purification: Collect the solid product by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold ethanol to remove any remaining impurities. The product can be further purified by recrystallization from ethanol.

-

Drying: Dry the purified crystals under vacuum to obtain this compound as a white solid.

Part 2: Characterization of this compound

Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic and analytical techniques is employed for this purpose.

Overall Characterization Workflow:

Caption: Workflow for the comprehensive characterization of this compound.

Spectroscopic Analysis

a) Infrared (IR) Spectroscopy:

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. For this compound, the key vibrational frequencies are expected in the following regions:

| Functional Group | Characteristic Absorption (cm⁻¹) |

| N-H stretching (amine) | 3300-3400 (two bands) |

| C-H stretching (alkane) | 2850-3000 |

| C=O stretching (amide) | 1650-1680 |

| N-H bending (amine) | 1590-1650 |

| C-O stretching (ether) | 1070-1150 |

The presence of strong absorptions in these regions provides strong evidence for the formation of the desired hydrazide.

b) Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR spectroscopy provides detailed information about the structure and connectivity of atoms in a molecule.

-

¹H NMR: The proton NMR spectrum of this compound is expected to show the following signals:

-

A singlet for the methoxy group (O-CH₃) protons around 3.3-3.4 ppm.

-

A singlet for the methylene group (O-CH₂-C=O) protons around 3.9-4.1 ppm.

-

A broad singlet for the primary amine (-NH₂) protons, which can appear over a wide range (typically 4.0-5.0 ppm) and its position is concentration and solvent dependent.

-

A broad singlet for the secondary amide (-NH-) proton, which can also vary in position (typically 7.0-9.0 ppm).

-

-

¹³C NMR: The carbon NMR spectrum will provide information about the carbon skeleton:

-

A signal for the methoxy carbon (O-CH₃) around 58-60 ppm.

-

A signal for the methylene carbon (O-CH₂-C=O) around 70-72 ppm.

-

A signal for the carbonyl carbon (C=O) around 170-175 ppm.

-

c) Mass Spectrometry (MS):

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For this compound (C₃H₈N₂O₂), the expected monoisotopic mass is 104.0586 g/mol [2]. The mass spectrum would show a molecular ion peak (M⁺) or a protonated molecular ion peak ([M+H]⁺) corresponding to this mass.

| Ion | Predicted m/z |

| [M+H]⁺ | 105.0659 |

| [M+Na]⁺ | 127.0478 |

Data sourced from PubChem predictions.[2]

Physical and Chromatographic Analysis

-

Melting Point: A sharp and well-defined melting point is a good indicator of the purity of a crystalline solid.

-

Thin-Layer Chromatography (TLC): TLC is used to assess the purity of the product and to monitor the progress of the reaction. A single spot on the TLC plate in an appropriate solvent system indicates a high degree of purity.

Part 3: Trustworthiness and Self-Validating Systems

The reliability of this guide is based on the application of well-established and widely published synthetic and analytical methodologies. The described protocols form a self-validating system:

-

Cross-Verification of Data: The data obtained from the different characterization techniques should be consistent. For example, the functional groups identified by IR spectroscopy must correspond to the structural features determined by NMR.

-

Purity Assessment: The purity of the synthesized compound is assessed by multiple methods (TLC and melting point). A pure compound will yield clean and interpretable spectroscopic data.

-

Reproducibility: The detailed step-by-step protocols are designed to be reproducible by other researchers with a standard level of expertise in synthetic organic chemistry.

Conclusion

This technical guide provides a comprehensive framework for the successful synthesis and thorough characterization of this compound. By understanding the rationale behind the experimental choices and diligently applying the described analytical techniques, researchers can confidently prepare and validate this important chemical intermediate for its application in drug discovery and development. The provided protocols and characterization data serve as a reliable resource for scientists working in this field.

References

Introduction: Understanding a Key Chemical Intermediate

An In-Depth Technical Guide to the Physicochemical Properties of 2-Methoxyacetohydrazide

This compound (CAS No: 20605-41-8) is a specialized organic compound characterized by the presence of both a methoxy ether group and a hydrazide functional group.[1][][3] This unique bifunctional nature makes it a valuable intermediate and building block in synthetic organic chemistry. Its primary significance in the field of drug discovery and development lies in its utility for creating more complex molecules with potential therapeutic applications. Notably, it serves as a precursor in the synthesis of Benzylaminopyrazolopyrimidinone derivatives, which have been investigated as inhibitors of DNA polymerase IIIC, highlighting its relevance to researchers in medicinal chemistry.[]

This guide provides a comprehensive technical overview of the core physicochemical properties of this compound. It is designed for scientists and researchers, offering not only established data but also field-proven methodologies for determining key parameters that are critical for its application in research and development. The narrative emphasizes the causal links between molecular structure, physical properties, and the selection of appropriate analytical techniques.

Molecular Identity and Structural Analysis

A precise understanding of the molecular identity is the foundation for all subsequent physicochemical analysis. This compound is a relatively small molecule, but its properties are dictated by the interplay of its distinct functional groups.

| Identifier | Value | Source |

| Chemical Name | This compound | [1][][3] |

| CAS Number | 20605-41-8 | [1][][3] |

| Molecular Formula | C₃H₈N₂O₂ | [1][] |

| Molecular Weight | 104.11 g/mol | [1][][3] |

| Canonical SMILES | COCC(=O)NN | [1][] |

| InChI Key | XEPXDMNZXBUSOI-UHFFFAOYSA-N | [1][][3] |

The structure below highlights the key functional groups that govern the molecule's behavior: the nucleophilic terminal amine of the hydrazide, the polar amide linkage, and the relatively inert methoxy group.

Caption: Molecular structure of this compound with key functional groups.

Core Physicochemical Properties

The physical state and behavior of this compound in various solvent systems are critical for its handling, reaction setup, and, in a pharmaceutical context, its formulation and delivery.

| Property | Value | Source |

| Appearance | White to Yellow Solid | [1] |

| Melting Point | 54-63 °C | [1] |

| Boiling Point | 271.5 °C (at 760 mmHg, Computed) | [] |

| Density | 1.107 g/cm³ (Computed) | [] |

The observed melting point is a range, which may suggest the presence of minor impurities or polymorphic forms in the analyzed sample.[1] The boiling point and density values are computationally predicted and should be confirmed experimentally for critical applications.[]

Solubility Profile

Expert Insight: The solubility of a compound is a critical parameter, influencing everything from reaction kinetics to bioavailability. The structure of this compound, with its polar hydrazide and ether functionalities, suggests moderate to good solubility in polar protic solvents like water and alcohols. However, quantitative determination is essential for reproducible experimental design. The shake-flask method remains the gold standard for determining thermodynamic solubility.

Experimental Protocol: Shake-Flask Method for Solubility Determination

-

Preparation: Add an excess amount of this compound to a known volume of the solvent of interest (e.g., phosphate-buffered saline pH 7.4, water, ethanol) in a sealed, inert container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The continued presence of undissolved solid is crucial.

-

Phase Separation: Cease agitation and allow the solid to settle. Centrifuge the sample at high speed to pellet any suspended particles.

-

Sampling & Analysis: Carefully extract an aliquot of the clear supernatant. Dilute the sample as necessary and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV.

-

Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

Dissociation Constant (pKa)

Expert Insight: The pKa value defines the ionization state of a molecule at a given pH. For a compound like this compound, the terminal -NH₂ group of the hydrazide moiety is weakly basic and can be protonated. This property is paramount in drug development, as it governs absorption, distribution, and receptor binding. Potentiometric titration is a robust and direct method for its determination.

Experimental Protocol: pKa Determination via Potentiometric Titration

-

Sample Preparation: Accurately weigh and dissolve a known amount of this compound in a solution of constant ionic strength (e.g., 0.15 M KCl).

-

Titration Setup: Place the solution in a temperature-controlled vessel equipped with a calibrated pH electrode and a precision burette.

-

Titration: Titrate the solution with a standardized strong acid (e.g., 0.1 M HCl). Record the pH of the solution after each incremental addition of the titrant.

-

Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the titration curve, typically as the pH at the half-equivalence point. Specialized software is often used to refine the pKa value from the derivative of the curve.

Lipophilicity (LogP)

Expert Insight: The partition coefficient (LogP), which measures the distribution of a compound between an immiscible lipid (e.g., octanol) and aqueous phase, is a key indicator of its lipophilicity. This property is a critical predictor of a drug's ability to cross biological membranes (ADME properties). While no experimental LogP value for this compound is readily available from the provided sources, it can be determined through established methods.

The diagram below illustrates the general workflow for characterizing these fundamental physicochemical properties.

Caption: General workflow for experimental physicochemical property determination.

Analytical Characterization

Robust analytical methods are required to confirm the identity, purity, and concentration of this compound. The choice of technique is dictated by the specific analytical question being addressed.

Caption: Decision tree for selecting an appropriate analytical technique.

Spectroscopic Analysis for Structural Confirmation

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the methoxy (-OCH₃) protons, the methylene (-CH₂-) protons adjacent to the ether and carbonyl groups, and the exchangeable N-H protons of the hydrazide.

-

Mass Spectrometry (MS): MS is used to confirm the molecular weight of the compound.[1][][3] High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps in confirming the elemental composition (C₃H₈N₂O₂).

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the key functional groups. Characteristic absorption bands would be expected for the N-H stretching of the amine, C=O stretching of the amide, and C-O stretching of the ether.

Chromatographic Analysis for Purity and Quantification

Expert Insight: High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of this compound and for its quantification in solution-based assays (like solubility studies). Given its polarity, a reversed-phase method is most appropriate.

Exemplary Protocol: Reversed-Phase HPLC Method

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase: An isocratic or gradient elution using a mixture of water (A) and acetonitrile or methanol (B), often with a modifier like 0.1% formic acid to improve peak shape. A starting point could be 95:5 A:B.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector set to a wavelength where the amide chromophore absorbs (e.g., ~210 nm).

-

Validation: The method must be validated for linearity, accuracy, and precision to be considered trustworthy for quantitative analysis.

Stability and Safe Handling

Expert Insight: While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, its chemical class provides guidance on handling. Hydrazide derivatives should be treated with care. General laboratory safety protocols are mandatory.

General Handling Guidelines:

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[4][5][6]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of the solid powder or any vapors.[4]

-

Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[4][6]

-

Stability: The amide bond may be susceptible to hydrolysis under strongly acidic or basic conditions, especially upon heating. The hydrazide group can be oxidized.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.[4][5]

Disclaimer: These are general guidelines. Users are REQUIRED to consult the specific and official Safety Data Sheet (SDS) provided by the manufacturer before handling this compound.

Conclusion

This compound is a compound of significant interest due to its role as a versatile synthetic intermediate. This guide has detailed its fundamental physicochemical properties, from its molecular identity and physical characteristics to the established protocols for their determination. A thorough understanding of its solubility, pKa, lipophilicity, and analytical profile is essential for any researcher aiming to utilize this molecule effectively and safely in the laboratory, particularly in the demanding context of drug discovery and development.

References

Introduction: The Strategic Importance of 2-Methoxyacetohydrazide in Combating Antibiotic Resistance

An In-depth Technical Guide to 2-Methoxyacetohydrazide: A Key Building Block for Novel Antibacterial Agents

The escalating crisis of antibiotic resistance necessitates the development of novel therapeutics that act on underexploited bacterial targets. One such target, exclusive to Gram-positive bacteria, is DNA polymerase IIIC (Pol IIIC), an essential enzyme for chromosomal replication.[1][2][3] Its absence in Gram-negative bacteria and eukaryotes makes it an ideal candidate for selective inhibition, promising potent antibacterial action with a reduced risk of host toxicity.[3]

This compound (CAS No: 20605-41-8) has emerged as a critical chemical intermediate in this arena. It serves as a versatile building block for the synthesis of advanced heterocyclic compounds, notably pyrazolopyrimidinone derivatives, which are being investigated as potent Pol IIIC inhibitors.[4] This guide, intended for researchers and drug development professionals, provides a comprehensive overview of this compound, from its fundamental chemical properties and synthesis to its strategic application in the development of next-generation antibiotics.

Core Chemical Identity and Molecular Structure

This compound is a small, functionalized hydrazide that possesses key reactive sites enabling its use in complex molecular construction. Its identity is defined by the following properties:

| Property | Value | Source(s) |

| CAS Number | 20605-41-8 | [4][5][6][7] |

| IUPAC Name | This compound | [4][7] |

| Molecular Formula | C₃H₈N₂O₂ | [4][6] |

| Molecular Weight | 104.11 g/mol | [4][6][7] |

| Appearance | White to yellow solid | [6] |

| Melting Point | 54-63 °C | [6] |

| Canonical SMILES | COCC(=O)NN | [4][6] |

| InChI Key | XEPXDMNZXBUSOI-UHFFFAOYSA-N | [4][6][7] |

Structural Analysis

The molecular structure of this compound is characterized by three key functional groups:

-

Hydrazide Moiety (-C(=O)NHNH₂): This is the primary reactive center. The terminal amine group (-NH₂) is nucleophilic and readily participates in condensation reactions with electrophiles such as ketones and aldehydes to form hydrazones. The adjacent amide functionality influences the reactivity and conformational properties of the molecule.

-

Methoxy Group (-OCH₃): The ether linkage provides polarity and can influence the solubility of the molecule and its derivatives. It is generally stable under the conditions used for hydrazide reactions.

-

Ethylene Bridge (-CH₂-): This flexible linker separates the methoxy and hydrazide groups.

This combination of functional groups makes this compound an ideal scaffold component for introducing a methoxyethyl side chain during the synthesis of larger, biologically active molecules.

Synthesis and Characterization

Synthetic Protocol: Hydrazinolysis of Methyl 2-Methoxyacetate

The most direct and common method for preparing this compound is the hydrazinolysis of an appropriate ester precursor, typically methyl 2-methoxyacetate (CAS 6290-49-9)[8], with hydrazine hydrate. This nucleophilic acyl substitution reaction is efficient and straightforward.

Causality: The reaction proceeds because the nitrogen atom of hydrazine is a strong nucleophile, which preferentially attacks the electrophilic carbonyl carbon of the ester. The resulting tetrahedral intermediate collapses, expelling methanol as a leaving group to form the more stable hydrazide. The use of an excess of hydrazine hydrate can drive the reaction to completion.

Detailed Protocol:

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 2-methoxyacetate (1.0 eq).

-

Reagent Addition: Add ethanol as a solvent (approx. 5-10 volumes relative to the ester). Subsequently, add hydrazine hydrate (N₂H₄·H₂O, approx. 1.5 to 2.0 eq) dropwise to the stirred solution at room temperature. Note: The reaction is typically exothermic, and cooling may be required for large-scale preparations.

-

Reaction Execution: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 4-8 hours.

-

Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting ester is consumed.

-

Workup and Isolation: After completion, cool the reaction mixture to room temperature. Reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/ether or ethyl acetate/hexane) to yield this compound as a crystalline solid.

Expected Spectroscopic Characterization

While specific experimental spectra are not publicly available, the structure of this compound allows for a reliable prediction of its key spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | -OCH₃ (s, ~3.3 ppm, 3H): A sharp singlet for the methoxy protons. -CH₂- (s, ~4.0 ppm, 2H): A singlet for the methylene protons adjacent to the carbonyl and ether oxygen. -NH₂ (br s, ~4.2 ppm, 2H): A broad singlet for the primary amine protons, which can exchange with D₂O. -NH- (br s, ~9.0 ppm, 1H): A broad singlet for the secondary amide proton, which can also exchange with D₂O. |

| ¹³C NMR | -OCH₃ (~59 ppm): Carbon of the methoxy group. -CH₂- (~71 ppm): Methylene carbon. -C=O (~170 ppm): Carbonyl carbon of the hydrazide. |

| IR (Infrared Spectroscopy) | ~3300-3200 cm⁻¹: N-H stretching vibrations (from -NH and -NH₂). ~2950-2850 cm⁻¹: C-H stretching vibrations. ~1640 cm⁻¹: C=O stretching (Amide I band). ~1100 cm⁻¹: C-O-C stretching from the ether linkage. |

Application in Drug Discovery: Targeting DNA Polymerase IIIC

The primary utility of this compound lies in its role as a synthon for inhibitors of bacterial DNA polymerase IIIC, a critical enzyme in the DNA replication pathway of Gram-positive pathogens.

The Target: DNA Polymerase IIIC

DNA replication is a fundamental process for bacterial survival and proliferation. In Gram-positive bacteria, Pol IIIC is the primary replicative polymerase.[2] Inhibiting this enzyme directly halts DNA synthesis, leading to bacterial growth arrest and cell death.[3] This mechanism is distinct from many existing antibiotic classes, making Pol IIIC inhibitors promising candidates for overcoming established resistance mechanisms.

References

- 1. WO2020132174A1 - Dna polymerase iiic inhibitors and use thereof - Google Patents [patents.google.com]

- 2. A method to assay inhibitors of DNA polymerase IIIC activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What are DNA polymerase III inhibitors and how do they work? [synapse.patsnap.com]

- 4. researchgate.net [researchgate.net]

- 5. forskning.ruc.dk [forskning.ruc.dk]

- 6. Discovery and development of DNA polymerase IIIC inhibitors to treat Gram-positive infections - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. rsc.org [rsc.org]

- 8. Methyl methoxyacetate | C4H8O3 | CID 80507 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Technical Guide to the Therapeutic Potential and Biological Activities of Novel Hydrazide Derivatives

Prepared for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The hydrazide-hydrazone scaffold, characterized by the azometine group (–NHN=CH–), represents a privileged structural motif in medicinal chemistry.[1][2] Its synthetic tractability and capacity for diverse chemical modifications have established it as a cornerstone for developing novel therapeutic agents.[3][4] Historically anchored by the success of antitubercular drugs like Isoniazid, the exploration of hydrazide derivatives continues to yield compounds with a remarkable breadth of biological activities.[3] This guide synthesizes current research to provide an in-depth examination of the significant pharmacological potential of this compound class. We will explore the key mechanisms of action, present comparative efficacy data, and detail the validated experimental protocols used to assess their primary biological functions, including antimicrobial, anticancer, anti-inflammatory, and anticonvulsant activities.[5][6] This document is intended to serve as a technical resource for professionals engaged in the discovery and development of next-generation therapeutics.

The Hydrazide Scaffold: A Foundation for Drug Discovery

Chemical Features and Synthetic Versatility

The core of this chemical class is the hydrazide functional group (-CONHNH₂), which serves as a versatile building block. The most common synthetic route to the widely studied hydrazide-hydrazone derivatives involves a straightforward condensation reaction between a carboxylic acid hydrazide and an appropriate aldehyde or ketone.[7][8] This reaction is typically performed under reflux in a solvent such as ethanol, offering high yields and structural simplicity.[4] The resulting hydrazone moiety's ability to participate in hydrogen bonding and coordinate with metal ions makes these compounds particularly effective at interacting with biological targets.[9][10]

Rationale for Continued Exploration

The persistent challenge of drug resistance, particularly in antimicrobial and anticancer therapies, necessitates a continuous search for new chemical entities with novel mechanisms of action.[11][12] Hydrazide derivatives are compelling candidates due to their proven, wide-ranging bioactivities and the ease with which their physicochemical properties can be tuned through molecular modification.[11][13] Researchers continue to synthesize and screen novel libraries of these compounds, uncovering potent agents against a variety of diseases.[1][2]

Core Biological Activities and Evaluation Protocols

The functional versatility of the hydrazide scaffold has led to the discovery of potent derivatives active against a wide array of pathological conditions. The following sections detail the most prominent of these activities and the standard methodologies for their evaluation.

Antimicrobial Activity

Hydrazide-hydrazones have demonstrated a broad spectrum of antimicrobial efficacy, including antibacterial, antifungal, and antimycobacterial properties.[5][8]

2.1.1 Mechanism of Action The antibacterial action of hydrazide derivatives is often attributed to the inhibition of essential microbial enzymes. A key proposed target is DNA gyrase, an enzyme critical for bacterial DNA replication.[14] By interfering with this process, these compounds effectively halt bacterial proliferation. Their mechanism against fungi and mycobacteria can involve different pathways, including disruption of cell wall synthesis or enzymatic processes unique to those organisms.

2.1.2 Spectrum of Activity & Efficacy Numerous studies have documented the potent activity of hydrazide derivatives against both Gram-positive and Gram-negative bacteria, with some compounds showing minimum inhibitory concentrations (MICs) superior to established antibiotics.[15][16]

| Compound Type | Target Organism | Reported MIC (µg/mL) | Reference |

| Isonicotinic Acid Hydrazide-Hydrazone | Staphylococcus aureus | 1.95 - 7.81 | [15][16] |

| 5-Nitrofuran-2-Carboxylic Acid Hydrazone | Bacillus subtilis | 0.48 - 15.62 | [15] |

| 2-Propylquinoline-4-Carboxylic Acid Hydrazone | Escherichia coli | 0.39 - 1.56 | [15] |

| 1,3,4-Oxadiazole-Hydrazone Hybrid | M. tuberculosis H37Ra | 8 | [17] |

| Nicotinic Acid Hydrazide-Hydrazone | Pseudomonas aeruginosa | 0.19 - 0.22 | [8] |

2.1.3 Experimental Protocol: In Vitro Antimicrobial Susceptibility Testing (Broth Microdilution) The determination of the Minimum Inhibitory Concentration (MIC) is the foundational assay for quantifying the potency of a potential antimicrobial agent. The broth microdilution method is a standardized and reproducible technique.

Causality: This method is chosen for its efficiency and quantitative results. It allows for the simultaneous testing of multiple compounds at various concentrations, identifying the precise concentration at which bacterial growth is inhibited. This is a direct measure of the compound's bacteriostatic potential.

Step-by-Step Protocol:

-

Preparation of Stock Solutions: Dissolve the test hydrazide derivatives in a suitable solvent, typically dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).[14]

-

Bacterial Inoculum Preparation: Inoculate a single colony of the test bacterium from a fresh agar plate into a liquid medium (e.g., Mueller-Hinton Broth - MHB). Incubate at 37°C until the culture reaches the exponential growth phase, corresponding to a 0.5 McFarland turbidity standard (approx. 1.5 x 10⁸ CFU/mL).[14]

-

Inoculum Dilution: Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.

-

Serial Dilution in Microtiter Plate:

-

Add 100 µL of sterile MHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the compound stock solution (prediluted in MHB) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard the final 100 µL from well 10.[14]

-

Well 11 serves as the growth control (no compound), and well 12 serves as the sterility control (MHB only).

-

-

Inoculation: Add 100 µL of the diluted bacterial inoculum to wells 1 through 11. The final volume in each well is 200 µL.

-

Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

-

Result Interpretation: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth (turbidity) is observed.

2.1.4 Workflow Diagram: MIC Determination

References

- 1. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Review on Biological Activities and Chemical Synthesis of Hydra...: Ingenta Connect [ingentaconnect.com]

- 3. hygeiajournal.com [hygeiajournal.com]

- 4. benchchem.com [benchchem.com]

- 5. Updated Information on Antimicrobial Activity of Hydrazide-Hydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. saspublishers.com [saspublishers.com]

- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological Evaluation of Novel Hydrazide and Hydrazone Derivatives: Anti-Inflammatory and Analgesic Potential in Preclinical Models [mdpi.com]

- 10. Frontiers | A review of hydrazide-hydrazone metal complexes’ antitumor potential [frontiersin.org]

- 11. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications | MDPI [mdpi.com]

- 12. impactfactor.org [impactfactor.org]

- 13. benthamdirect.com [benthamdirect.com]

- 14. benchchem.com [benchchem.com]

- 15. mdpi.com [mdpi.com]

- 16. Updated Information on Antimicrobial Activity of Hydrazide–Hydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, Biological Evaluation and Computational Studies of New Hydrazide Derivatives Containing 1,3,4-Oxadiazole as Antitubercular Agents - ProQuest [proquest.com]

"literature review of 2-Methoxyacetohydrazide and its analogs"

An In-depth Technical Guide to 2-Methoxyacetohydrazide and its Analogs: Synthesis, Therapeutic Applications, and Structure-Activity Relationships

Authored by Gemini, Senior Application Scientist

Introduction: The Versatility of the Hydrazide Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, the hydrazide and its corresponding hydrazone derivatives represent a privileged scaffold, consistently yielding compounds with a vast spectrum of biological activities.[1][2][3] For decades, this functional group has been a cornerstone in the development of therapeutics, from the pioneering anti-tuberculosis drug isoniazid to agents for treating cancer, inflammation, and neurological disorders.[2][4][5] The hydrazide moiety (-CONHNH₂) is a versatile synthon, readily serving as a precursor for a multitude of derivatives, most notably the hydrazones (R-NHN=CR¹R²), formed via condensation with aldehydes or ketones.[1][2] This chemical tractability, combined with the unique electronic and steric properties of the azometine group (-NHN=CH-), allows for fine-tuning of pharmacokinetic and pharmacodynamic properties.[6][7]

This guide focuses on a specific, yet highly potent, member of this class: This compound . While a simple molecule, it serves as a crucial building block for a new generation of therapeutic candidates.[] Its analogs have demonstrated significant promise as antimicrobial, anticancer, and anti-inflammatory agents, among other activities.[1][6][9][10] This document provides a comprehensive literature review, detailing the synthesis, diverse biological applications, and critical structure-activity relationships (SAR) of this compound analogs, offering researchers and drug development professionals a foundational understanding of this promising chemical space.

Part 1: Synthesis of this compound Analogs

The primary route for generating analogs from this compound involves the formation of hydrazones. This is typically a straightforward condensation reaction between the terminal amine of the hydrazide and a carbonyl group of an aldehyde or ketone. The reaction is often catalyzed by a small amount of acid and proceeds with high yields in common organic solvents like ethanol.[1][9]

The causality behind this choice of reaction is its simplicity and efficiency. It allows for the rapid generation of a diverse library of analogs by simply varying the aldehyde or ketone reactant. This "mix-and-match" approach is fundamental to exploring the structure-activity relationship, as it enables systematic modification of steric and electronic properties of the final molecule. The resulting hydrazone scaffold is a key pharmacophore, with the N-acylhydrazone group (-CO-NH-N=CH-) acting as both a proton donor and acceptor, which is a critical feature for binding to many biological targets, including protein kinases.[11]

Caption: General workflow for the synthesis of this compound analogs.

Key Experimental Protocol: Synthesis of a Representative N'-arylidene-2-acetohydrazide

This protocol is adapted from methodologies used for synthesizing anti-inflammatory hydrazide derivatives and serves as a robust, self-validating system for producing high-purity compounds for screening.[12]

Objective: To synthesize N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl)acetohydrazide, a representative analog with demonstrated anti-inflammatory activity.

Materials:

-

2-(2-Phenoxyphenyl)acetohydrazide

-

4-Chlorobenzaldehyde

-

Absolute Ethanol

-

Glacial Acetic Acid (catalytic amount)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Buchner funnel and filter paper

Step-by-Step Methodology:

-

Dissolution of Reactants: In a 100 mL round-bottom flask, dissolve an equimolar quantity of 2-(2-phenoxyphenyl)acetohydrazide (e.g., 1.0 mmol) and a selected substituted aldehyde, such as 4-chlorobenzaldehyde (1.0 mmol), in absolute ethanol (20-30 mL).

-

Catalysis: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation reaction. The acid protonates the carbonyl oxygen, making the carbon more electrophilic and susceptible to nucleophilic attack by the hydrazide's terminal nitrogen.

-

Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Precipitation and Isolation: After the reaction is complete, cool the mixture to room temperature. The solid product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.

-

Filtration: Collect the precipitated solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the solid product with a small amount of cold ethanol to remove any unreacted starting materials or impurities.

-

Drying and Characterization: Dry the purified product in a vacuum oven. The structure of the synthesized compound should be confirmed by spectroscopic methods such as FTIR, ¹H-NMR, and Mass Spectrometry.[12]

Part 2: Therapeutic Applications & Biological Activities

The structural versatility of this compound analogs translates into a wide array of pharmacological activities. The hydrazide-hydrazone moiety is a known pharmacophore that can form coordination complexes with metal ions, potentially influencing biological activity, and can act as a bioisostere for other functional groups in drug molecules.[1]

Antimicrobial Activity

Hydrazide-hydrazones are among the most frequently investigated classes of antimicrobial agents.[9] The presence of the azometine group (-NHN=CH-) is crucial for their activity.[6][7] Analogs have shown efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria as well as fungi.[9][13]

Caption: Logical flow for the evaluation of antimicrobial activity.

Mechanism of Action: While not fully elucidated for all analogs, the antimicrobial action is often attributed to the inhibition of essential enzymes or disruption of cell wall synthesis. The ability to chelate metal ions can also disrupt vital metabolic processes in microbes.

Quantitative Data Summary: Antimicrobial Activity

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Benzimidazole Hydrazones | Salmonella typhimurium | 6.25 | [9] |

| 1,2-Dihydropyrimidine Derivatives | Micrococcus luteus | 0.08 | [9] |

| Thiazole Hydrazones | E. coli, K. pneumoniae | 2.5 | [14] |

| Imidazole Hydrazones | S. aureus | 50 | [15] |

Key Experimental Protocol: Broth Microdilution Assay for MIC Determination

This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]

-

Preparation of Inoculum: Grow a fresh culture of the test microorganism (e.g., S. aureus) in a suitable broth medium to a standardized turbidity (e.g., 0.5 McFarland standard).

-

Serial Dilution: Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate using broth medium. The concentration range should be sufficient to determine the MIC.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (broth + inoculum, no drug) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Reading Results: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Anticancer Activity

Numerous 2-acetohydrazide analogs have been synthesized and evaluated as potential anticancer agents, showing cytotoxicity against various human cancer cell lines.[16][17][18][19] The N-acylhydrazone scaffold is a known component of potent kinase inhibitors, a major class of anticancer drugs.[11]

Caption: Logical flow for the evaluation of anticancer activity.

Mechanism of Action: The anticancer effects can be multifactorial, including the inhibition of critical enzymes like protein kinases (e.g., EGFR, VEGFR2), induction of apoptosis (programmed cell death), and cell cycle arrest.[11] Some derivatives have also been shown to inhibit DNA synthesis in cancer cells.[17]

Quantitative Data Summary: Anticancer Activity

| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 2-Mercaptobenzoxazole Derivatives | MDA-MB-231 (Breast) | 2.14 | [11] |

| 2-Mercaptobenzoxazole Derivatives | MCF-7 (Breast) | 3.64 | [11] |

| Pyrrolidinone-Hydrazones | PPC-1 (Prostate) | 2.5 - 20.2 | [18] |

| Benzothiazole Acylhydrazones | C6 (Glioma) | Varies | [17] |

Anti-inflammatory Activity

Analogs derived from acetohydrazides have shown significant promise as anti-inflammatory agents, often acting through the inhibition of cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory cascade.[20][21][22] Many non-steroidal anti-inflammatory drugs (NSAIDs) contain a carboxylic acid group, which is associated with gastrointestinal toxicity. Modifying this group into a hydrazide is a common strategy to develop safer anti-inflammatory agents.[12]

Caption: Logical flow for the evaluation of anti-inflammatory activity.

Quantitative Data Summary: Anti-inflammatory Activity

| Compound | Assay | % Inhibition | Reference |

| N'-(4-Chlorobenzylidene)-2-(2-phenoxyphenyl) acetohydrazide | Carrageenan-induced rat paw edema | 32-58% | [12] |

| 2-Phenoxynicotinic Acid Hydrazide derivative (17k) | Carrageenan-induced rat paw edema | 86% | [20] |

| Morpholine-phenoxyacetohydrazide (6e) | HRBC membrane stabilization (in vitro) | IC₅₀ = 155 µg/mL | [21][22] |

Key Experimental Protocol: Carrageenan-Induced Rat Paw Edema Assay

This is a classic and reliable in vivo model for evaluating acute inflammation.[12]

-

Animal Acclimatization: Use adult Wistar rats, acclimatized to laboratory conditions for at least one week.

-

Grouping: Divide the animals into groups: a control group (vehicle only), a reference group (standard drug, e.g., Diclofenac), and test groups (receiving different doses of the synthesized analog).

-

Drug Administration: Administer the test compounds and reference drug orally or intraperitoneally, typically 30-60 minutes before inducing inflammation.

-

Inflammation Induction: Inject a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.

-

Measurement: Measure the paw volume or thickness using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.

-

Calculation: The percentage inhibition of edema is calculated for each group relative to the control group, providing a quantitative measure of anti-inflammatory activity.

Part 3: Structure-Activity Relationship (SAR) Analysis

Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design. For this compound analogs, SAR studies reveal how specific substitutions influence potency and selectivity.[23]

Causality in SAR: The electronic and steric properties of substituents directly impact how the molecule interacts with its biological target. Electron-withdrawing groups can alter the pKa of the hydrazone moiety, affecting hydrogen bonding capabilities. Bulky, lipophilic groups can enhance binding in hydrophobic pockets of an enzyme or receptor, often leading to increased potency.[23]

Caption: Key structural features influencing the activity of hydrazide analogs.

Key SAR Findings for Hydrazide-Hydrazone Analogs:

| Structural Modification | Observation | Implication on Activity | Reference |

| Substituents on the Arylidene Ring | Electron-withdrawing groups (e.g., chloro, nitro) at the para-position often enhance activity. | Increases binding affinity, potentially by modulating the electronic character of the azometine nitrogen. | [12] |

| Hydroxyl Groups | The presence and position of hydroxyl groups on the arylidene ring can be critical, especially for antioxidant and anticancer activity. A 2-hydroxyl group is often essential. | Can participate in crucial hydrogen bonding with the target active site and contribute to radical scavenging. | |

| Heterocyclic Rings | Incorporation of heterocyclic moieties like thiophene, furan, or benzothiazole can significantly increase potency. | These rings can introduce additional binding interactions (e.g., pi-stacking) and alter the overall lipophilicity and solubility of the compound. | [14][17] |

| Lipophilicity | Increasing lipophilicity, for instance by adding a benzylthiomethyl group, can increase potency. | Enhances membrane permeability and interaction with hydrophobic pockets in the target protein. | [23] |

| Steric Bulk | Bulky substituents can either increase or decrease activity depending on the size and shape of the target's binding site. | Optimal activity is achieved when the substituent's bulk complements the topology of the active site. Excessive bulk can cause steric hindrance. | [24] |

Conclusion and Future Directions

This compound has proven to be a valuable and versatile starting material for the synthesis of a wide range of biologically active compounds. Its analogs, particularly the N'-substituted hydrazones, have demonstrated significant potential as antimicrobial, anticancer, and anti-inflammatory agents. The straightforward and efficient synthesis allows for the creation of large, diverse libraries amenable to high-throughput screening, while the well-defined structure-activity relationships provide a clear roadmap for rational drug design and optimization.

Future research in this field should focus on:

-

Lead Optimization: Systematically modifying the most potent compounds identified to date to improve their efficacy, selectivity, and pharmacokinetic profiles.

-

Mechanism of Action Studies: Elucidating the precise molecular targets and pathways through which these compounds exert their biological effects.

-

Exploration of Novel Analogs: Synthesizing derivatives with novel heterocyclic and polycyclic substituents to explore new chemical space and potentially uncover new biological activities.

-

In Vivo Efficacy and Toxicity: Advancing the most promising candidates from in vitro studies to in vivo animal models to assess their therapeutic efficacy and safety profiles.

The continued exploration of this compound and its analogs holds considerable promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

References

- 1. tpcj.org [tpcj.org]

- 2. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. rjptonline.org [rjptonline.org]

- 6. A review on biological activities and chemical synthesis of hydrazide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 10. scispace.com [scispace.com]

- 11. Design, Synthesis, and Biological Evaluation of 2-Mercaptobenzoxazole Derivatives as Potential Multi-Kinase Inhibitors | MDPI [mdpi.com]

- 12. Synthesis of N-arylidene-2-(2-Phenoxyphenyl) Acetohydrazides as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Synthesis of New Benzothiazole Acylhydrazones as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Synthesis and In Vitro Evaluation as Potential Anticancer and Antioxidant Agents of Diphenylamine-Pyrrolidin-2-one-Hydrazone Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Benzothiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Synthesis of novel phenoxyacetohydrazide compounds and evaluation therapeutic potential exhibit as anti-inflammatory and anti-angiogenic | PLOS One [journals.plos.org]

- 23. benchchem.com [benchchem.com]

- 24. Quantitative structure-activity relationship studies of threo-methylphenidate analogs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide: Exploring the Pivotal Role of the Methoxy Group in Hydrazide Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract

The methoxy group, a seemingly simple functional group, exerts a profound influence on the physicochemical properties and biological activities of hydrazide compounds. This guide delves into the nuanced roles of the methoxy substituent, moving beyond superficial observations to provide a deep, mechanistic understanding of its impact. By synthesizing insights from medicinal chemistry, organic synthesis, and pharmacology, this document serves as a comprehensive resource for professionals engaged in the design and development of novel hydrazide-based therapeutics. We will explore how the electronic and steric effects of the methoxy group modulate molecular interactions, influence pharmacokinetic profiles, and ultimately drive therapeutic efficacy.

Introduction: The Unassuming Power of a Methoxy Group

Hydrazides, characterized by the R-CO-NH-NH2 functional group, are a versatile class of compounds with a rich history in medicinal chemistry.[1] Their derivatives have demonstrated a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[2][3] The strategic incorporation of substituents onto the hydrazide scaffold is a cornerstone of modern drug design, allowing for the fine-tuning of a molecule's properties. Among the most frequently employed and impactful of these is the methoxy group (-OCH3).

The prevalence of the methoxy group in both natural products and synthetic drugs is a testament to its utility.[4] Its ability to modulate a molecule's electronic character, lipophilicity, and metabolic stability makes it a powerful tool for medicinal chemists.[4][5] In the context of hydrazide compounds, the methoxy group's influence is multifaceted, impacting everything from chemical reactivity to target binding affinity. This guide will systematically dissect these effects, providing a framework for the rational design of next-generation hydrazide-based therapeutics.

The Dual Nature of the Methoxy Group: Electronic and Steric Effects

The influence of the methoxy group on hydrazide compounds can be broadly categorized into two interconnected domains: electronic effects and steric effects. Understanding this duality is critical to predicting and harnessing its impact on molecular behavior.

Electronic Influence: A Tale of Resonance and Induction

The methoxy group is an electron-donating group through resonance, a consequence of the lone pair of electrons on the oxygen atom delocalizing into the aromatic ring. This electron donation can significantly impact the reactivity of the hydrazide moiety and its interactions with biological targets.[5] Conversely, the oxygen atom also exerts an electron-withdrawing inductive effect due to its high electronegativity. The interplay between these opposing electronic forces is highly dependent on the methoxy group's position on an aromatic ring (ortho, meta, or para) relative to the hydrazide functionality.

-

Para-Substitution: When placed in the para position, the resonance effect dominates, leading to an increase in electron density within the aromatic ring and on the hydrazide nitrogen atoms. This can enhance the nucleophilicity of the terminal nitrogen, potentially influencing its reactivity in condensation reactions to form hydrazones.[6]

-

Meta-Substitution: In the meta position, the resonance effect is minimized, and the inductive effect becomes more prominent.[7] This can lead to a relative decrease in electron density compared to para-substitution.

-

Ortho-Substitution: Ortho-substitution introduces a combination of strong electronic effects and significant steric hindrance, which will be discussed below.

These electronic modulations are not merely theoretical constructs; they have tangible consequences for a compound's biological activity. For instance, the electron-donating nature of the methoxy group can influence the energy of the highest occupied molecular orbital (HOMO), which has been correlated with the hallucinogenic activity of certain methoxylated amphetamines.[8]

Steric Hindrance: Shaping Molecular Conformation and Interactions

The physical size of the methoxy group can impose significant steric constraints, influencing the overall conformation of the hydrazide molecule. This is particularly pronounced in the case of ortho-substitution, where the methoxy group can restrict the rotation of the bond connecting the aromatic ring to the hydrazide core. This conformational rigidity can be advantageous, "locking" the molecule into a bioactive conformation that favors binding to a specific receptor.

Furthermore, steric hindrance can play a crucial role in directing chemical reactions and preventing undesirable side reactions. The bulk of the methoxy group can shield adjacent functional groups from attack, leading to greater selectivity in synthesis.

Impact on Pharmacokinetic and Pharmacodynamic Properties

The methoxy group's influence extends beyond simple chemical reactivity, profoundly impacting a drug's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its interaction with its biological target (pharmacodynamics).[4]

Modulating Lipophilicity and Bioavailability

The addition of a methoxy group generally increases the lipophilicity of a molecule. This enhanced lipid solubility can improve a compound's ability to cross cell membranes, potentially leading to better oral bioavailability.[7] However, this is a delicate balance, as excessive lipophilicity can lead to poor aqueous solubility and increased metabolic clearance. The strategic placement of methoxy groups is therefore a key consideration in optimizing a drug's pharmacokinetic profile.

Metabolic Stability: A Double-Edged Sword

The methoxy group can serve as a site for metabolic modification, typically through O-demethylation by cytochrome P450 enzymes to form a hydroxyl group. This metabolic vulnerability can be either a liability or an asset. In some cases, it can lead to rapid clearance and a short duration of action. In other instances, it can be exploited for prodrug strategies, where the less active methoxy-containing compound is converted in vivo to the more active hydroxylated metabolite.[9]

Enhancing Target Binding and Potency

The methoxy group can directly participate in binding interactions with a biological target. The oxygen atom can act as a hydrogen bond acceptor, forming crucial interactions with amino acid residues in a protein's active site.[9] Furthermore, the methyl group can engage in hydrophobic interactions, further stabilizing the ligand-receptor complex. The precise role of the methoxy group in binding is highly context-dependent and is often elucidated through structure-activity relationship (SAR) studies and X-ray crystallography.[4]

The Methoxy Group in Action: Case Studies in Hydrazide Drug Discovery

The theoretical principles outlined above are best illustrated through real-world examples. The following case studies highlight the diverse and critical roles of the methoxy group in the development of biologically active hydrazide compounds.

Antimicrobial and Antifungal Agents

A number of methoxy-substituted benzohydrazide derivatives have been synthesized and evaluated for their antimicrobial and antifungal activities.[10] For instance, certain aroyl hydrazones derived from 4-hydroxy-3-methoxy-benzaldehyde have shown promising activity against Staplylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa.[10] The presence of the methoxy group, often in conjunction with a hydroxyl group, appears to be important for enhancing this activity.[10]

Antiglycation Agents for Diabetic Complications

A series of 4-methoxybenzoylhydrazones has been investigated for their ability to inhibit protein glycation, a key process in the development of diabetic complications.[2][11] Several of these compounds exhibited potent antiglycation activity, with some showing greater efficacy than the standard drug, rutin.[2][11] Preliminary structure-activity relationship (SAR) studies suggest that the 4-methoxy substitution is a key contributor to this activity.[2][11]

Laccase Inhibitors

Hydrazide-hydrazones have been explored as inhibitors of laccase, a copper-containing enzyme involved in the pathogenesis of certain plant diseases.[12][13] In one study, 4-methoxybenzoic acid hydrazide was used to prepare a series of inhibitors.[12] The structure-activity relationship analysis revealed that the nature and position of substituents on the benzaldehyde ring, in combination with the hydrazide moiety, were crucial for inhibitory activity.[13][14]

Experimental Protocols: Synthesis and Characterization

The following protocols provide a general framework for the synthesis and characterization of methoxy-substituted hydrazide compounds.

General Synthesis of Methoxy-Substituted Benzohydrazides

This two-step procedure is a common method for preparing methoxy-substituted benzohydrazides.

Step 1: Esterification of Methoxybenzoic Acid

-

Dissolve the desired methoxybenzoic acid in methanol.

-

Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid).

-

Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

-

Remove the methanol under reduced pressure.

-

Neutralize the residue with a weak base (e.g., sodium bicarbonate solution).

-

Extract the methyl methoxybenzoate with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

Step 2: Hydrazinolysis of the Ester

-

Dissolve the methyl methoxybenzoate in ethanol.

-

Add an excess of hydrazine hydrate.

-

Cool the reaction mixture to room temperature, which should induce precipitation of the hydrazide.

-

Collect the solid product by filtration and wash with cold ethanol.

-

Recrystallize the crude product from a suitable solvent (e.g., methanol or ethanol) to obtain the pure methoxy-substituted benzohydrazide.[2]

Synthesis of Methoxy-Substituted Benzoylhydrazones

Hydrazones are readily prepared by the condensation of a hydrazide with an aldehyde or ketone.

-

Dissolve the methoxy-substituted benzohydrazide in a suitable solvent (e.g., methanol or ethanol).[2]

-

Add an equimolar amount of the desired aldehyde or ketone.

-

Add a catalytic amount of an acid (e.g., a few drops of glacial acetic acid).

-

Reflux the mixture for 3 to 4 hours.[2]

-

Cool the reaction mixture to room temperature to allow for the precipitation of the hydrazone.

-

Collect the solid product by filtration and wash with cold solvent.

-

Recrystallize the crude product to obtain the pure methoxy-substituted benzoylhydrazone.[2]

Characterization Techniques

The synthesized compounds should be thoroughly characterized to confirm their structure and purity. Standard analytical techniques include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the presence of the methoxy group (typically a singlet around 3.8 ppm in ¹H NMR).[15]

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify key functional groups such as N-H, C=O, and C=N.[15]

-

Mass Spectrometry (MS): To determine the molecular weight of the compound.[2]

-

Elemental Analysis: To determine the elemental composition (C, H, N).[15]

Data Presentation and Visualization

Table 1: Antiglycation Activity of Selected 4-Methoxybenzoylhydrazones

| Compound | IC50 (µM) ± SD |

| 1 | 216.52 ± 4.2 |

| 3 | 289.58 ± 2.64 |

| 6 | 227.75 ± 0.53 |

| 7 | 242.53 ± 6.1 |

| 11 | 287.79 ± 1.59 |

| Rutin (Standard) | 294.46 ± 1.50 |

Data sourced from a study on the antiglycation activity of 4-methoxybenzoylhydrazones.[2][11]

Diagram 1: General Synthetic Pathway for Methoxy-Substituted Benzoylhydrazones

References

- 1. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis of 4-Methoxybenzoylhydrazones and Evaluation of Their Antiglycation Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biological Activities of Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the methoxy group in approved drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. nbinno.com [nbinno.com]

- 7. Wholesale 3-Methoxyphenylhydrazine hydrochloride CAS:39232-91-2 Manufacturers and Suppliers | XINDAO [xindaobiotech.com]

- 8. Steric and electronic relationships among some hallucinogenic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Structure Activity Relationships - Drug Design Org [drugdesign.org]

- 10. 4-Hydroxy-3-methoxy-benzaldehyde series aroyl hydrazones: synthesis, thermostability and antimicrobial activities - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. [PDF] Synthesis and Structure-Activity Relationship Studies of Hydrazide-Hydrazones as Inhibitors of Laccase from Trametes versicolor | Semantic Scholar [semanticscholar.org]

- 15. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

Methodological & Application

"protocol for the synthesis of 2-Methoxyacetohydrazide from methyl methoxyacetate"

An Application Note for the Synthesis of 2-Methoxyacetohydrazide from Methyl Methoxyacetate

Abstract

This document provides a comprehensive, field-tested protocol for the synthesis of this compound, a valuable building block in medicinal chemistry and drug development. The synthesis is achieved through the direct hydrazinolysis of methyl methoxyacetate using hydrazine hydrate. This guide is designed for researchers, scientists, and process chemists, offering a detailed step-by-step methodology, an explanation of the underlying chemical principles, critical safety guidelines, and methods for product purification and characterization.

Introduction and Scientific Principles

This compound serves as a key intermediate in the synthesis of various heterocyclic compounds and pharmacologically active molecules. Its bifunctional nature, possessing both a nucleophilic hydrazide moiety and a methoxy group, makes it a versatile synthon. The protocol herein describes its preparation via a nucleophilic acyl substitution reaction.

Causality of the Reaction Mechanism: The synthesis relies on the hydrazinolysis of an ester. The core of this transformation is the superior nucleophilicity of the terminal nitrogen atom in hydrazine compared to the oxygen atom of methanol (the leaving group). The reaction proceeds as the lone pair of electrons on the hydrazine's nitrogen atom attacks the electrophilic carbonyl carbon of methyl methoxyacetate. This forms a tetrahedral intermediate which subsequently collapses, expelling a methoxide ion. The methoxide ion is then protonated by the newly formed hydrazide or another proton source in the medium to generate methanol, driving the equilibrium towards the stable amide-like hydrazide product.

Caption: Reaction mechanism for the synthesis of this compound.

Materials and Equipment

Reagents and Chemicals

| Reagent | CAS No. | M.W. ( g/mol ) | Quantity | Molar Eq. | Notes |

| Methyl Methoxyacetate | 6290-49-9 | 104.10 | 10.41 g (9.64 mL) | 1.0 | Purity ≥98% |

| Hydrazine Hydrate (64%) | 7803-57-8 | 50.06 | 9.40 g (9.12 mL) | 2.0 | Highly Toxic & Corrosive [1][2] |

| Methanol (MeOH) | 67-56-1 | 32.04 | 50 mL | - | Anhydrous or ACS Grade |

| Diethyl Ether (Et₂O) | 60-29-7 | 74.12 | ~50 mL | - | For washing solid product |

Laboratory Equipment

-

100 mL Round-bottom flask

-

Magnetic stirrer and stir bar

-

Water-cooled condenser

-

Heating mantle with temperature control

-

Glass funnel and filter paper

-

Büchner funnel and vacuum flask

-

Rotary evaporator

-

Standard laboratory glassware (beakers, graduated cylinders)

-

TLC plates (silica gel 60 F₂₅₄) and developing chamber

-

Melting point apparatus

Critical Safety Protocol

Trustworthiness through Safety: Adherence to safety protocols is paramount for a self-validating and reproducible experiment. Hydrazine hydrate is a hazardous substance requiring strict safety measures.

-

Hazard Assessment: Hydrazine hydrate is acutely toxic if inhaled or swallowed, corrosive, causing severe skin and eye burns, and a suspected carcinogen.[1][2][3][4][5] It is also combustible.[1]

-

Engineering Controls: This entire procedure must be performed inside a certified chemical fume hood with proper airflow.[5]

-

Personal Protective Equipment (PPE):

-

Hand Protection: Wear chemical-resistant gloves (nitrile is acceptable for incidental contact, but butyl or Viton rubber is recommended for extended handling).[5] Always double-glove.

-

Eye Protection: Chemical splash-proof goggles and a full-face shield are mandatory.[5]

-

Body Protection: A flame-resistant lab coat and closed-toe shoes are required.

-

-

Spill & Emergency Response:

-

Keep a spill kit rated for hydrazine (containing sodium hypochlorite or calcium hypochlorite for neutralization) readily accessible.[3]

-

In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[4] Remove contaminated clothing.[1]

-

In case of inhalation, move the individual to fresh air and seek immediate medical attention.[2]

-

-

Waste Disposal: All hydrazine-containing waste must be collected in a designated, labeled hazardous waste container. Do not mix with other waste streams. Neutralize any residual hydrazine on glassware with a dilute bleach solution before final cleaning.

Detailed Experimental Protocol

This protocol is based on established methods for the conversion of esters to hydrazides.[6][7][8]

Step 1: Reaction Setup

-

Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a water-cooled condenser. Ensure all glassware is dry.

-

Place the flask in a heating mantle seated on top of the magnetic stirrer.

Step 2: Execution of Reaction

-

To the round-bottom flask, add methyl methoxyacetate (10.41 g, 0.1 mol) and methanol (50 mL).

-

Begin stirring to ensure the solution is homogenous.

-

Carefully and slowly , add hydrazine hydrate (9.40 g, 0.2 mol) to the stirring solution at room temperature. A slight exotherm may be observed.

-

Once the addition is complete, turn on the cooling water to the condenser and begin heating the mixture to a gentle reflux (approx. 65-70°C).

-

Maintain the reflux for 6-8 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 50:50 Ethyl Acetate:Hexane eluent system. The disappearance of the methyl methoxyacetate spot (higher Rƒ) and the appearance of the hydrazide spot (lower Rƒ, more polar) indicates reaction progression.

Step 3: Product Isolation and Purification

-

After the reaction is complete, turn off the heat and allow the mixture to cool to room temperature.

-

Remove the bulk of the methanol solvent using a rotary evaporator. Be careful not to evaporate to complete dryness; a thick oil or slurry is ideal.

-

Cool the resulting concentrated mixture in an ice bath for 30-60 minutes to induce crystallization. The product should precipitate as a white solid. If crystallization does not occur, scratching the inside of the flask with a glass rod can help initiate it.[9]

-

Collect the solid product by vacuum filtration using a Büchner funnel.

-

Wash the collected solid cake with a small amount of cold diethyl ether (~2 x 25 mL) to remove any unreacted starting material and soluble impurities.

-

Dry the purified white solid under vacuum. A typical yield is in the range of 85-95%.

Step 4: Recrystallization (Optional, for High Purity)

-

If further purification is needed, the crude product can be recrystallized from a minimal amount of hot methanol or ethanol.[6]

-

Dissolve the solid in the minimum required volume of boiling solvent.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the pure crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Caption: A flowchart of the synthesis and purification process.

Product Characterization

The identity and purity of the synthesized this compound must be confirmed using standard analytical techniques.

| Analysis Technique | Expected Result |

| Appearance | White crystalline solid |

| Melting Point | Literature value: ~70-73 °C |

| ¹H NMR (400 MHz, DMSO-d₆) | δ (ppm): 9.0 (s, 1H, -C(O)NH-), 4.2 (s, 2H, -NH₂), 3.8 (s, 2H, -OCH₂-), 3.3 (s, 3H, -OCH₃) |

| ¹³C NMR (100 MHz, DMSO-d₆) | δ (ppm): 168.0 (C=O), 72.0 (-OCH₂-), 58.5 (-OCH₃) |

| IR (ATR) | ν (cm⁻¹): 3300-3200 (N-H stretch), 2950-2800 (C-H stretch), 1650 (C=O stretch, Amide I), 1120 (C-O stretch) |

| Mass Spec (ESI+) | m/z: 105.06 [M+H]⁺, 127.04 [M+Na]⁺ |

Troubleshooting Guide

| Issue | Possible Cause | Recommended Solution |

| Low or No Yield | Incomplete reaction. | Extend reflux time and monitor by TLC. Ensure the correct molar ratio of hydrazine was used (excess is necessary). |